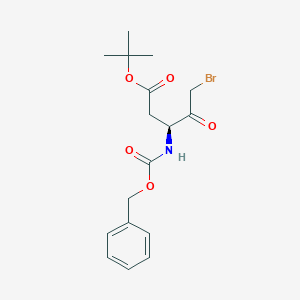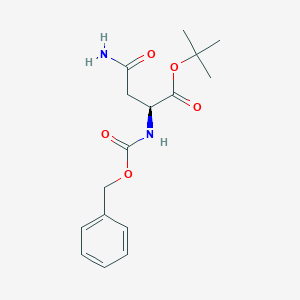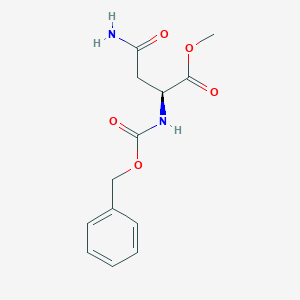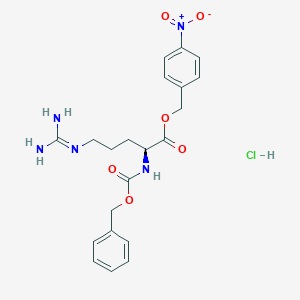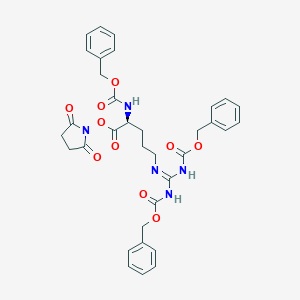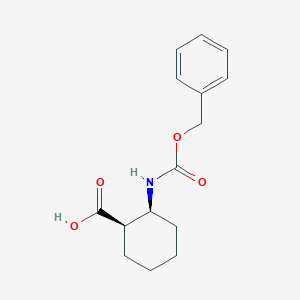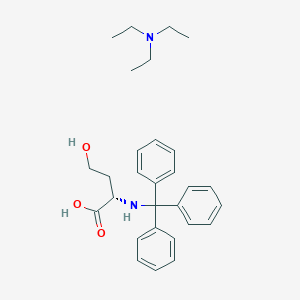
磺基-N-琥珀酰亚胺基-4-马来酰亚胺丁酸钠盐
科学研究应用
磺基-GMBS 广泛应用于各个科学研究领域:
化学: 用作蛋白质化学中的交联剂,用于研究蛋白质-蛋白质相互作用和蛋白质结构.
生物学: 用于酶、抗体和其他生物分子的偶联,用于各种分析和诊断应用.
医学: 用于开发药物递送系统和治疗剂.
工业: 应用于生物传感器和其他生物技术设备的生产.
作用机制
磺基-GMBS 通过在含胺和巯基的分子之间形成共价键而发挥作用。 NHS 酯基与伯胺反应生成酰胺键,而马来酰亚胺基团与巯基反应生成稳定的硫醚键 . 这些反应在特定 pH 条件下发生,确保交联过程的稳定性和特异性 .
生化分析
Biochemical Properties
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt plays a significant role in biochemical reactions. It is used as a reagent for amine-to-thiol cross-linking . This means it can form covalent bonds with biomolecules containing amine and thiol groups, such as enzymes and proteins . The nature of these interactions is covalent, leading to stable complexes that can withstand various biochemical conditions .
Cellular Effects
The effects of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt on cells are primarily related to its crosslinking activity. By forming covalent bonds with biomolecules, it can influence cell function. For instance, it can impact cell signaling pathways by crosslinking key signaling proteins, potentially altering their activity . It may also affect gene expression and cellular metabolism by interacting with enzymes and other proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt involves the formation of covalent bonds with biomolecules. It can bind to both amines and thiols, making it a versatile crosslinking agent . This binding can lead to changes in the activity of enzymes (either inhibition or activation), alterations in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily . Long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the biomolecules being crosslinked .
Metabolic Pathways
Given its role as a crosslinking agent, it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Given its ability to crosslink biomolecules, it could potentially be found in various cellular compartments or organelles, depending on the localization of its target molecules .
准备方法
合成路线和反应条件
磺基-GMBS 通过多步合成过程制备,涉及马来酸酐与丁酸反应形成马来酰亚胺丁酸。 然后将该中间体与N-羟基磺基琥珀酰亚胺在偶联剂(如二环己基碳二酰亚胺 (DCC))存在下反应,形成最终产物 . 反应条件通常包括保持 NHS 酯反应的 pH 值为 7-9,马来酰亚胺反应的 pH 值为 6.5-7.5 .
工业生产方法
磺基-GMBS 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 最终产物通常通过结晶或色谱技术进行纯化 .
化学反应分析
反应类型
磺基-GMBS 经历几种类型的化学反应,包括:
取代反应: NHS 酯基与伯胺反应生成酰胺键.
加成反应: 马来酰亚胺基团与巯基反应生成稳定的硫醚键.
常用试剂和条件
伯胺: 在 pH 7-9 下与 NHS 酯基反应.
主要产物
酰胺键: 由 NHS 酯与伯胺反应生成.
硫醚键: 由马来酰亚胺与巯基反应生成.
相似化合物的比较
磺基-GMBS 通常与其他交联剂进行比较,如 GMBS(N-(γ-马来酰亚胺丁酰氧基)琥珀酰亚胺酯)和 SMCC(琥珀酰亚胺基 4-(N-马来酰亚胺甲基)环己烷-1-羧酸酯)。
GMBS: 与磺基-GMBS 类似,但不可溶于水,需要有机溶剂才能溶解.
SMCC: 另一个异双功能交联剂,具有不同的间隔臂长度和反应性.
属性
IUPAC Name |
sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULARYIUTHAWJMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635595 | |
| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185332-92-7 | |
| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfo-GMBS facilitate the conjugation of different molecules?
A1: Sulfo-GMBS possesses two reactive groups that target specific amino acids: [, ]
Q2: Can you provide an example of how Sulfo-GMBS aids in structural analysis of protein complexes?
A2: [] demonstrates the use of Sulfo-GMBS alongside other crosslinkers to gain a more complete structural understanding of protein complexes. While commonly used crosslinkers like BS(3) primarily target lysine residues, Sulfo-GMBS, by reacting with both amine and sulfhydryl groups, can capture interactions missed by other crosslinkers. This proves particularly beneficial when studying complexes lacking cross-linkable lysine pairs in specific regions. The study highlights that integrating data from Sulfo-GMBS with other crosslinkers significantly improves the accuracy of structural modeling using software like Rosetta.
Q3: How does the structure of Sulfo-GMBS influence its application in immobilizing biomolecules on surfaces?
A3: The structure of Sulfo-GMBS is crucial for its use in immobilizing molecules on surfaces like ceramic beads. [] describes its utilization in creating fluorescent ceramic beads for DNA analysis. The Sulfo-NHS ester group reacts with amine groups on the DNA probe, while the maleimide group readily reacts with modified surfaces. This results in the covalent attachment of the DNA probe onto the bead surface. The length of the spacer arm in Sulfo-GMBS also plays a role in determining the density and spacing of immobilized probes, impacting their accessibility and functionality in subsequent assays.
Q4: What advantages does Sulfo-GMBS offer for antibody immobilization compared to random orientation methods?
A4: [] highlights the importance of controlled antibody orientation for sensitive detection in techniques like Dual Polarization Interferometry (DPI) and Surface Plasmon Resonance (SPR). Sulfo-GMBS enables site-specific immobilization through a two-step process: first, protein G is attached to a thiol-modified surface. Then, Sulfo-GMBS is used to link the Fc region of antibodies to the protein G. This strategy ensures that the antigen-binding sites of the antibodies are uniformly oriented and accessible, leading to a higher density of active antibodies on the surface. The study demonstrates that this oriented immobilization strategy dramatically improves the detection limit of target antigens compared to random immobilization techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


